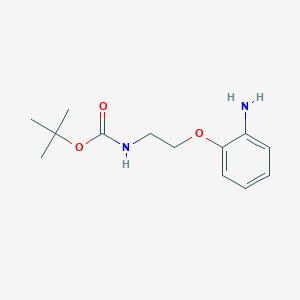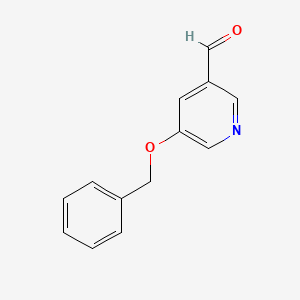
5-(Benzyloxy)nicotinaldehyde
概要
説明
5-(Benzyloxy)nicotinaldehyde: is an organic compound with the molecular formula C13H11NO2. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a benzyloxy group.
作用機序
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in drug metabolism and bioactivation .
Mode of Action
Its inhibitory effect on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes .
Pharmacokinetics
5-(Benzyloxy)nicotinaldehyde exhibits high gastrointestinal absorption and is permeant to the blood-brain barrier . The compound is also known to inhibit CYP1A2 and CYP2C19, which could affect its own metabolism as well as that of other drugs . Its water solubility is moderate, which could influence its bioavailability .
Result of Action
Its inhibitory effects on CYP1A2 and CYP2C19 suggest potential impacts on drug metabolism and bioactivation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, it should be kept away from fire sources, heat sources, and oxidizing agents .
生化学分析
Biochemical Properties
5-(Benzyloxy)nicotinaldehyde is involved in biochemical reactions related to NAD biosynthesis . It interacts with enzymes such as nicotinamidase, playing a role in the conversion of nicotinamide to nicotinic acid, a key step in NAD biosynthesis . The nature of these interactions involves the transfer of a hydride ion between the compound and the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its role in NAD biosynthesis. By contributing to the production of NAD, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in leukemia cells, supplementation with this compound has been shown to replenish intracellular NAD levels, preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nicotinic acid via the action of nicotinamidase, contributing to NAD biosynthesis . This process involves binding interactions with the enzyme, leading to changes in gene expression related to NAD production .
Temporal Effects in Laboratory Settings
Given its role in NAD biosynthesis, it is likely that its effects on cellular function would be observed over time, potentially influencing the stability and long-term function of cells .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway . It interacts with the enzyme nicotinamidase, contributing to the conversion of nicotinamide to nicotinic acid, a key step in the production of NAD .
Subcellular Localization
Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl alcohol with a nicotinic acid ester, followed by a carbonylation reaction under acidic conditions to yield the target compound . The general reaction scheme is as follows:
Esterification: Nicotinic acid is esterified with benzyl alcohol to form the corresponding ester.
Carbonylation: The ester undergoes a carbonylation reaction in the presence of an acid catalyst to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and carbonylation reactions can be scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-(Benzyloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 5-(Benzyloxy)nicotinic acid.
Reduction: 5-(Benzyloxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(Benzyloxy)nicotinaldehyde is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
類似化合物との比較
Nicotinaldehyde: The parent compound without the benzyloxy group.
5-Methoxynicotinaldehyde: A similar compound with a methoxy group instead of a benzyloxy group.
5-(Phenylmethoxy)nicotinaldehyde: Another derivative with a phenylmethoxy group.
Comparison: 5-(Benzyloxy)nicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to nicotinaldehyde, the benzyloxy group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets. The presence of different substituents (e.g., methoxy, phenylmethoxy) can also affect the compound’s electronic properties and reactivity, leading to variations in their chemical and biological behavior .
特性
IUPAC Name |
5-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQOUXGEUQUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N',N'',N'''-(Tetrafluorodiborato)bis[MU-(2,3-butanedionedioximato)]cobalt(II)](/img/structure/B3120302.png)
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)
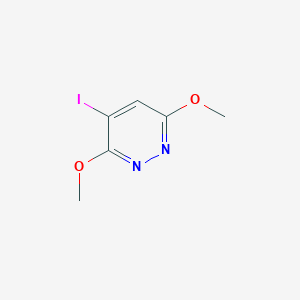
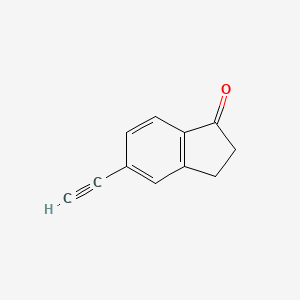
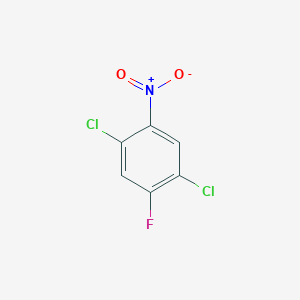
![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)
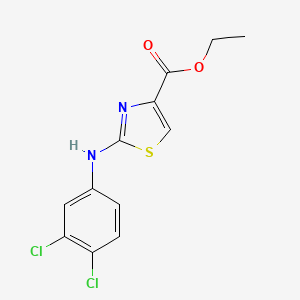
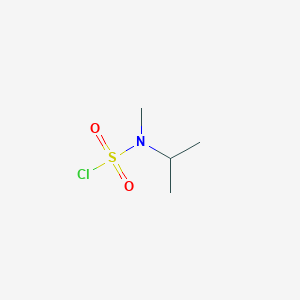


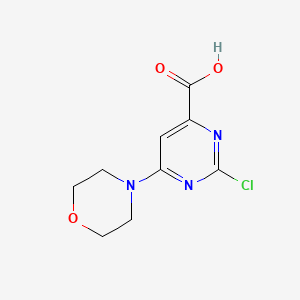
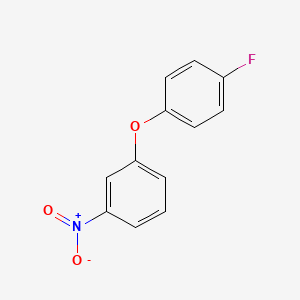
![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
